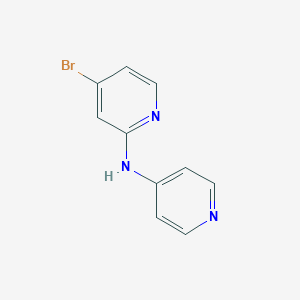

4-Bromo-N-(pyridin-4-YL)pyridin-2-amine

Description

Molecular Architecture and Substructure Significance

Bipyridylamine Core : The core of the molecule is a bipyridylamine. Bipyridine and its derivatives are widely recognized as fundamental components in coordination chemistry, where they act as chelating ligands for various metal ions. mdpi.comlboro.ac.uknih.gov The arrangement of nitrogen atoms in the two pyridine (B92270) rings allows them to form stable complexes with metals, a property that is foundational to their use in catalysis and the development of functional materials. mdpi.comnih.gov The amine linker (-NH-) between the rings influences the electronic properties and spatial arrangement of the pyridine units.

4-Bromopyridine (B75155) Moiety : The presence of a bromine atom on one of the pyridine rings is highly significant. The carbon-bromine bond serves as a reactive site for a variety of palladium-catalyzed cross-coupling reactions, such as the Suzuki, Negishi, and Buchwald-Hartwig aminations. mdpi.comnih.gov This reactivity allows chemists to easily introduce new functional groups or build more complex molecular scaffolds, making the compound a valuable building block in synthetic chemistry. nbinno.com

Below are the key molecular identifiers for this compound.

| Property | Value |

| CAS Number | 1209459-64-2 |

| Molecular Formula | C₁₀H₈BrN₃ |

| Molecular Weight | 250.09 g/mol |

| IUPAC Name | 4-bromo-N-(pyridin-4-yl)pyridin-2-amine |

Rationale for Academic Inquiry into the Compound Class

Academic and industrial inquiry into bipyridyl amines, particularly halogenated versions like this compound, is propelled by their potential in several advanced fields. These compounds are not typically sought as final products but rather as crucial intermediates for constructing functional molecules.

Ligands in Catalysis and Materials Science : Bipyridine derivatives are extensively used as ligands to create metal complexes. mdpi.com These complexes can function as catalysts, photosensitizers, or components of supramolecular structures. mdpi.com The ability to functionalize the bipyridine core, facilitated by the bromine "handle," allows for the fine-tuning of the electronic and steric properties of the resulting metal complexes. This tunability is critical for developing new catalysts with enhanced activity and selectivity or for designing advanced materials like metal-organic frameworks (MOFs) and organic light-emitting diodes (OLEDs). nbinno.comwikipedia.org

Intermediates in Medicinal Chemistry : Heterocyclic compounds are fundamental building blocks in the development of pharmaceuticals. researchgate.netmdpi.com Bipyridine derivatives, in particular, have been investigated for their potential as anticancer agents. nih.gov The this compound structure serves as a scaffold that can be systematically modified using the reactive bromine site to generate libraries of new compounds for biological screening. mdpi.com This synthetic accessibility makes it an attractive starting point in drug discovery programs.

Position within the Broader Field of Halogenated Heterocyclic Amines

This compound is a representative member of the broad and important class of halogenated heterocyclic amines. This class of compounds is a cornerstone of modern organic and medicinal chemistry. nbinno.com

Heterocyclic compounds, which contain atoms other than carbon within their ring structures, are prevalent in nature and are essential components of many biomolecules like DNA and vitamins. researchgate.net When a halogen atom (such as bromine, chlorine, or fluorine) is introduced into a heterocyclic structure, it imparts specific properties that chemists can exploit.

The significance of halogenation in this context is twofold:

Synthetic Utility : As with this compound, the halogen atom provides a predictable site for chemical reactions, enabling the construction of complex molecules through established methods like cross-coupling. nbinno.comnih.gov

Modulation of Physicochemical Properties : In medicinal chemistry, the introduction of a halogen can significantly alter a molecule's biological profile. researchgate.net Halogenation can increase a compound's membrane permeability, enhance its binding affinity to biological targets, and improve its metabolic stability, all of which are critical factors in drug design. researchgate.netnih.gov

Therefore, this compound exemplifies the strategic use of halogenation on a heterocyclic amine scaffold. It embodies the dual utility of the halogen as both a synthetic tool and a means to influence molecular properties, placing it firmly within a class of compounds that are indispensable for advancements in pharmaceuticals, agrochemicals, and materials science. nbinno.comresearchgate.net

Structure

3D Structure

Properties

CAS No. |

1209459-64-2 |

|---|---|

Molecular Formula |

C10H8BrN3 |

Molecular Weight |

250.09 g/mol |

IUPAC Name |

4-bromo-N-pyridin-4-ylpyridin-2-amine |

InChI |

InChI=1S/C10H8BrN3/c11-8-1-6-13-10(7-8)14-9-2-4-12-5-3-9/h1-7H,(H,12,13,14) |

InChI Key |

DKQYZKBGEVRFDE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=CC=C1NC2=NC=CC(=C2)Br |

Origin of Product |

United States |

Synthetic Methodologies for 4 Bromo N Pyridin 4 Yl Pyridin 2 Amine

Direct Synthesis Approaches for Pyridyl Amine Scaffolds

Direct synthesis methods provide foundational pathways to pyridyl amine structures through fundamental organic reactions.

Amidation and Related Condensation Reactions

The synthesis of pyridyl amines can be conceptually paralleled to the formation of benzamide (B126) derivatives through amidation and condensation reactions. In these processes, a carboxylic acid or its activated derivative reacts with an amine to form an amide bond. While not a direct synthesis of the C-N bond between the two pyridine (B92270) rings in the target molecule, this family of reactions is crucial for creating related structures and intermediates. For instance, the reaction of a pyridyl carboxylic acid with an aminopyridine can yield a pyridyl-amide scaffold. The direct amidation of carboxylic acids with amines can be facilitated by reagents like B(OCH2CF3)3, which allows for the reaction to proceed under mild conditions. acs.org

General condensation reactions are also fundamental in building pyridine rings from acyclic precursors. For example, the Hantzsch pyridine synthesis involves the condensation of an aldehyde, ammonia (B1221849), and a β-ketoester to form a dihydropyridine, which can then be oxidized to the corresponding pyridine. rsc.org Such methods, while not directly forming the N-pyridyl bond of the target compound, are essential for the synthesis of substituted pyridine starting materials.

| Reaction Type | Reactants | Key Features | Relevance to Target Compound |

|---|---|---|---|

| Direct Amidation | Pyridyl Carboxylic Acid + Aminopyridine | Forms a pyridyl-amide bond. Can be mediated by coupling agents. | Synthesis of analogous structures and intermediates. |

| Hantzsch Pyridine Synthesis | Aldehyde + Ammonia + β-Ketoester | Constructs the pyridine ring from acyclic precursors. | Synthesis of substituted pyridine starting materials. |

| Condensation with Vinylogous Amides | 1,3-Dicarbonyl Derivative + Vinylogous Amide | Forms substituted pyridines. rsc.org | Provides access to functionalized pyridine cores. |

Nucleophilic Aromatic Substitution on Halogenated Pyridines

Nucleophilic aromatic substitution (SNAr) is a more direct route to forming the C-N bond in 4-Bromo-N-(pyridin-4-YL)pyridin-2-amine. In this reaction, an amine nucleophile displaces a halide leaving group on a pyridine ring. The reaction is generally favored when the pyridine ring is activated by electron-withdrawing groups. For the synthesis of the target compound, this would involve the reaction of 4-aminopyridine (B3432731) with a 2,4-dihalopyridine or the reaction of 2-amino-4-bromopyridine (B18318) with a 4-halopyridine.

The reactivity of halogens in SNAr reactions on pyridines typically follows the order F > Cl > Br > I, although this can be influenced by the reaction conditions and the specific substrates involved. acs.org The synthesis of aminopyridines can be achieved by reacting chloropyridines with amides, which serve as an amine source, under refluxing conditions without the need for a transition metal catalyst or microwave irradiation. researchgate.net

Transition-Metal Catalyzed Cross-Coupling Strategies

Transition-metal catalysis has become a powerful tool for the formation of carbon-nitrogen and carbon-carbon bonds, offering high efficiency and broad substrate scope.

Buchwald-Hartwig Amination for C-N Bond Formation in Pyridyl Systems

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of aryl amines. wikipedia.orgacsgcipr.org This reaction is highly effective for forming C-N bonds between aryl or heteroaryl halides and amines. matthey.com In the context of synthesizing this compound, this method would involve the coupling of 2-amino-4-bromopyridine with a 4-halopyridine, or 4-aminopyridine with a 2,4-dihalopyridine, in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base.

The choice of ligand is critical for the success of the Buchwald-Hartwig amination, with sterically hindered and electron-rich phosphine ligands often providing the best results. The reaction mechanism involves the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by coordination of the amine, deprotonation, and reductive elimination to form the desired C-N bond. libretexts.org

| Component | Examples | Function |

|---|---|---|

| Palladium Precatalyst | Pd(OAc)2, Pd2(dba)3 | Source of the active Pd(0) catalyst. |

| Phosphine Ligand | BINAP, XPhos, SPhos | Stabilizes the palladium catalyst and facilitates the reaction steps. |

| Base | NaOtBu, K3PO4, Cs2CO3 | Deprotonates the amine to facilitate its coordination to the palladium center. |

| Solvent | Toluene, Dioxane, THF | Provides the reaction medium. |

Suzuki-Miyaura Coupling for Aryl/Heteroaryl Substituents

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound and an organic halide or triflate. While this reaction is primarily used for C-C bond formation, its principles are relevant to the functionalization of the bromo-substituted pyridine ring in the target molecule. For instance, the bromine atom in this compound can be replaced with various aryl or heteroaryl groups via a Suzuki coupling. nih.gov

This reaction is known for its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability and stability of boronic acids. nih.gov The catalytic cycle involves the oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation with the organoboron compound, and reductive elimination to form the new C-C bond. The Suzuki-Miyaura reaction has been successfully applied to the arylation of bromo-pyridines. researchgate.netmdpi.com

Nickel-Catalyzed Approaches in Halopyridine Functionalization

Nickel catalysis has emerged as a more cost-effective alternative to palladium for various cross-coupling reactions. nih.gov Nickel catalysts can be employed for the cross-coupling of 2-halopyridines with alkyl halides to form 2-alkylated pyridines. nih.gov These reactions often require a specific ligand, such as bathophenanthroline, and are conducted at high concentrations in solvents like DMF. nih.gov

Nickel-catalyzed cross-electrophile coupling reactions provide a direct method for joining two different electrophiles, such as a 2-chloropyridine (B119429) and an alkyl bromide. nih.gov This approach avoids the pre-formation of organometallic reagents. Nickel catalysts, often in combination with a reducing agent like manganese powder, can also effect the cross-coupling of 2-halopyridines with aryl halides to produce 2-arylpyridines. researchgate.net The versatility of nickel catalysis makes it a valuable tool for the functionalization of halopyridines, including those that could be precursors to or derivatives of this compound.

Chemodivergent Synthesis Protocols for Pyridyl-Amides and Related Heterocycles

Chemodivergent synthesis represents an efficient strategy in organic chemistry, allowing for the creation of different product scaffolds from the same set of starting materials by simply modifying the reaction conditions. Research into the synthesis of N-(pyridin-2-yl)amides has led to the development of such protocols, where reaction pathways can be selectively directed to form either pyridyl-amides or alternative heterocyclic structures like 3-bromoimidazo[1,2-a]pyridines. rsc.orgresearchgate.netpolyu.edu.hk

A notable example involves the reaction of α-bromoketones with 2-aminopyridine (B139424). rsc.orgnih.gov The outcome of this reaction is highly dependent on the catalytic system and solvent employed. By tuning these conditions, chemists can selectively favor one of two distinct mechanistic pathways. rsc.org

Pathway 1: Synthesis of N-(pyridin-2-yl)amides

The formation of N-(pyridin-2-yl)amides from α-bromoketones and 2-aminopyridine can be achieved under mild, metal-free conditions. researchgate.netpolyu.edu.hk This transformation proceeds through a C–C bond cleavage mechanism. The reaction is typically promoted by a combination of iodine (I₂) and tert-butyl hydroperoxide (TBHP) in a solvent such as toluene. rsc.orgnih.gov These conditions facilitate the oxidative cleavage of the ketone's carbon-carbon bond, leading to the formation of the desired amide product. rsc.org

Pathway 2: Synthesis of 3-bromoimidazo[1,2-a]pyridines

Alternatively, by modifying the reaction conditions, the same starting materials can be used to synthesize 3-bromoimidazo[1,2-a]pyridines. rsc.org This is accomplished by conducting the reaction in ethyl acetate (B1210297) with only TBHP present, omitting the iodine catalyst. researchgate.netpolyu.edu.hk This environment promotes a one-pot tandem cyclization and bromination sequence. rsc.org The initial cyclization to form the imidazopyridine intermediate is driven by the subsequent bromination step, and this process advantageously requires no additional base. researchgate.netnih.gov

The versatility of these chemodivergent protocols offers a powerful tool for generating molecular diversity from common precursors. rsc.org The ability to selectively synthesize either N-(pyridin-2-yl)amides or functionalized imidazo[1,2-a]pyridines underscores the importance of reaction condition optimization in modern synthetic chemistry. rsc.org

| Target Product | Starting Materials | Key Reagents/Catalysts | Solvent | Mechanism | Yields |

|---|---|---|---|---|---|

| N-(pyridin-2-yl)amides | α-Bromoketones, 2-Aminopyridine | I₂, TBHP | Toluene | C–C Bond Cleavage | Moderate to Good |

| 3-bromoimidazo[1,2-a]pyridines | α-Bromoketones, 2-Aminopyridine | TBHP | Ethyl Acetate | One-pot Tandem Cyclization/Bromination | Moderate to Good |

Synthetic Routes to Key Precursor Molecules

The synthesis of this compound relies on the availability of key precursor molecules. The primary building blocks for this compound are generally a 4-brominated 2-aminopyridine derivative and a 4-substituted pyridine that can participate in a cross-coupling reaction.

Synthesis of 2-Amino-4-bromopyridine

A common and crucial precursor is 2-amino-4-bromopyridine. An effective synthetic method for this intermediate starts from 2,4-dibromopyridine-N-oxide. google.com This approach involves two main steps:

Amination: The starting material, 2,4-dibromopyridine-N-oxide, undergoes an ammoniation reaction with ammonia water in a sealed vessel. This step selectively replaces one of the bromine atoms with an amino group. google.com

Reduction: The resulting N-oxide compound is then subjected to a reduction reaction to remove the N-oxide functionality, yielding the final product, 2-amino-4-bromopyridine. google.com This reduction can be carried out using various reducing agents, such as reduced iron powder in ethanol (B145695) with a catalytic amount of hydrochloric acid, or through catalytic hydrogenation with Raney Nickel. google.com

This method is advantageous due to its relatively few steps, high yield (with reports of up to 80.5% total yield), and the use of readily available and inexpensive raw materials, making it suitable for larger-scale production. google.com

| Precursor | Starting Material | Step 1: Reaction & Reagents | Step 2: Reaction & Reagents | Overall Yield |

|---|---|---|---|---|

| 2-Amino-4-bromopyridine | 2,4-Dibromo pyridine-N-oxide | Amination (Ammonia water) | Reduction (Reduced Iron Powder/HCl or Raney-Ni/H₂) | ~80.5% |

Synthesis of Pyridin-4-yl Precursors

The second key component is a pyridine derivative functionalized at the 4-position, which is necessary for the final coupling step to form the target molecule. A common precursor for this purpose is a 4-halopyridine, such as 4-bromopyridine (B75155) or 4-iodopyridine. The synthesis of such precursors can be challenging due to the inherent reactivity of the pyridine ring. nih.gov

Traditional methods often require the use of pre-functionalized pyridines to achieve regioselectivity. nih.gov However, advancements in C-H functionalization and cross-coupling methodologies have expanded the toolkit for creating substituted pyridines. nih.govnih.gov For instance, Buchwald-Hartwig amination is a powerful method for coupling amines with aryl halides, and a similar strategy could be employed for synthesizing precursors where an amino group or a derivative is required at the 4-position of the pyridine ring. acs.org The synthesis of 2-chloro-4-(difluoromethyl)pyridine, for example, has been achieved via Buchwald-Hartwig amination from 2-chloro-4-iodopyridine. acs.org

These synthetic routes provide access to the essential building blocks required for the assembly of this compound, enabling further investigation and application of this compound.

Advanced Spectroscopic and Structural Elucidation of 4 Bromo N Pyridin 4 Yl Pyridin 2 Amine

X-ray Crystallography Studies of Pyridyl Amine Structures

| Interacting Rings | Dihedral Angle (°) | Reference Compound |

| Benzene and Thiophene | 12.39 (17) | N-[4-(2,3-dihydrothieno[3,4-b] researchgate.netchemscene.comdioxin-5-yl)phenyl]pyridin-2-amine |

| Benzene and Pyridine (B92270) 1 | 56.66 (17) | 6-Bromo-N-(6-bromopyridin-2-yl)-N-[4-(2,3-dihydrothieno[3,4-b] researchgate.netchemscene.comdioxin-5-yl)phenyl]pyridin-2-amine |

| Benzene and Pyridine 2 | 74.71 (19) | 6-Bromo-N-(6-bromopyridin-2-yl)-N-[4-(2,3-dihydrothieno[3,4-b] researchgate.netchemscene.comdioxin-5-yl)phenyl]pyridin-2-amine |

| Benzene and Pyridine | 71.7 (1) | 4-bromo-2-{[(pyridin-3-ylmethyl)imino]methyl}phenol |

| Benzene and Pyridine (orientation 1) | 62.1 (10) | trans-bis{4-bromo-N-[(pyridin-2-yl)methylidene]aniline-κ2 N,N′} |

| Benzene and Pyridine (orientation 2) | 73.7 (11) | trans-bis{4-bromo-N-[(pyridin-2-yl)methylidene]aniline-κ2 N,N′} |

Supramolecular Interactions: Hydrogen Bonding and Halogen Bonding

Supramolecular assembly in the crystal lattice is governed by a network of non-covalent interactions. For 4-Bromo-N-(pyridin-4-YL)pyridin-2-amine, both hydrogen and halogen bonds are expected to play significant roles. The amine proton can act as a hydrogen bond donor, while the nitrogen atoms of the pyridine rings can act as acceptors. In a related Schiff base, an intramolecular O—H···N hydrogen bond is observed. researchgate.net In the crystal structure of a ruthenium(II) complex with a bidentate Schiff base ligand, weak intermolecular C—H···Cl and C—H···Br hydrogen-bonding interactions are present. nih.gov

The bromine atom in this compound can participate in halogen bonding, an interaction where a halogen atom acts as an electrophilic species. This interaction is crucial in crystal engineering for designing new materials. acs.org In the crystal structure of a nickel(II) complex, the structure packs through C—H⋯Br interactions, forming a hydrogen-bonded ladder. researchgate.net

| Interaction Type | Donor | Acceptor | Significance |

| Hydrogen Bonding | N-H (amine) | N (pyridine) | Formation of chains or dimers |

| Hydrogen Bonding | C-H (aromatic) | Br | Crystal packing |

| Halogen Bonding | C-Br | N (pyridine) or other nucleophiles | Directional interactions influencing crystal architecture |

Crystal Packing Arrangements and Lattice Dynamics

The combination of molecular conformation and supramolecular interactions dictates the final crystal packing arrangement. For pyridyl amine structures, herringbone or pi-stacking motifs are common. In the crystal of 4-bromo-2-{[(pyridin-3-ylmethyl)imino]methyl}phenol, molecules are stacked in columns along the c-axis with several intermolecular π-π interactions present, with a shortest centroid-centroid distance of 3.707 (2) Å. researchgate.net The packing efficiency and the stability of the crystal lattice are influenced by the interplay of the various weak interactions. The study of lattice dynamics can provide information on the rigidity of the crystal structure and the presence of any phase transitions.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution. For this compound, 1H and 13C NMR, along with two-dimensional techniques, provide a complete picture of the molecular connectivity and spatial arrangement.

1H NMR and 13C NMR Chemical Shift Analysis

The 1H NMR spectrum of this compound is expected to show distinct signals for the protons on the two pyridine rings. The chemical shifts of these protons are influenced by the electronic effects of the bromine atom and the amine linker. Protons on the bromo-substituted pyridine ring will likely appear at different chemical shifts compared to those on the unsubstituted pyridine ring. The amine proton (N-H) signal may be broad and its chemical shift can be dependent on the solvent and concentration due to hydrogen bonding. pdx.edu

The 13C NMR spectrum provides information about the carbon skeleton. bhu.ac.in Each carbon atom in the molecule will give a distinct signal, and the chemical shifts will be indicative of their local electronic environment. researchgate.net The carbon atom attached to the bromine will show a characteristic chemical shift, and the carbons adjacent to the nitrogen atoms will also be shifted downfield.

| Nucleus | Expected Chemical Shift Range (ppm) | Influencing Factors |

| Aromatic Protons (C-H) | 6.5 - 8.5 | Electronegativity of N, Br; ring currents |

| Amine Proton (N-H) | Variable (5.0 - 9.0) | Solvent, concentration, hydrogen bonding |

| Aromatic Carbons (C) | 100 - 160 | Electronegativity of N, Br |

| Carbon-Bromine (C-Br) | 110 - 125 | Halogen substitution |

Two-Dimensional NMR Techniques for Connectivity and Proximity

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the 1H and 13C NMR signals and for determining the connectivity of the molecule.

COSY (Correlation Spectroscopy): This experiment establishes proton-proton coupling networks within each pyridine ring, allowing for the assignment of adjacent protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached, enabling the assignment of the 13C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away, which is crucial for establishing the connectivity between the two pyridine rings through the amine linker.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. For this compound, NOESY can help to determine the preferred conformation in solution by observing through-space interactions between protons on the two different pyridine rings.

By combining these 2D NMR techniques, a complete and unambiguous structural assignment of this compound in solution can be achieved.

Vibrational Spectroscopy (IR and Raman) in Conformational and Bonding Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for the conformational and bonding analysis of molecules like this compound. These methods probe the discrete vibrational energy levels of a molecule, providing a unique spectral fingerprint that is highly sensitive to its geometric structure, the nature of its chemical bonds, and the distribution of electron density. By analyzing the frequencies, intensities, and polarization of vibrational modes, detailed insights into the molecule's structural characteristics can be obtained.

In the study of complex heterocyclic systems such as this one, IR and Raman spectroscopy are complementary. While IR spectroscopy measures the absorption of infrared radiation at frequencies corresponding to molecular vibrations that induce a change in the dipole moment, Raman spectroscopy measures the inelastic scattering of monochromatic light, which is dependent on changes in the polarizability of the molecule's electron cloud. Together, they provide a more complete picture of the vibrational landscape.

Fundamental Vibrations and Group Frequency Assignments

The vibrational spectrum of this compound is characterized by a series of fundamental vibrations associated with its constituent functional groups: two pyridine rings, a secondary amine bridge (-NH-), and a carbon-bromine (C-Br) bond. The assignment of these vibrations to specific spectral bands is achieved by comparing the experimental spectrum with established group frequency correlation tables and data from structurally similar molecules.

The high-frequency region of the spectrum, typically above 3000 cm⁻¹, is dominated by stretching vibrations of C-H and N-H bonds. The N-H stretching vibration of the secondary amine linker is expected to appear as a distinct band, while the aromatic C-H stretching modes of the two pyridine rings will be observed in the 3100-3000 cm⁻¹ range.

The region between 1650 cm⁻¹ and 1400 cm⁻¹ is particularly informative, containing the characteristic C=C and C=N stretching vibrations of the pyridine rings. These bands are often strong in both IR and Raman spectra and are sensitive to the electronic effects of the substituents. The deformation and bending vibrations, such as N-H in-plane bending and C-H in-plane and out-of-plane bending, appear at lower frequencies. The C-Br stretching vibration is typically found in the lower frequency "fingerprint" region of the spectrum, usually below 700 cm⁻¹, and can be a key identifier for the presence of the bromine substituent.

Table 1: General Group Frequency Assignments for this compound

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Description |

|---|---|---|

| ν(N-H) | 3500 - 3300 | N-H stretching of the secondary amine bridge. |

| ν(C-H) | 3100 - 3000 | Aromatic C-H stretching on both pyridine rings. |

| ν(C=N), ν(C=C) | 1650 - 1400 | Ring stretching vibrations of the pyridine moieties. |

| δ(N-H) | 1600 - 1500 | In-plane N-H bending. |

| δ(C-H) | 1300 - 1000 | In-plane C-H bending. |

| γ(C-H) | 900 - 650 | Out-of-plane C-H bending. |

Note: ν = stretching, δ = in-plane bending, γ = out-of-plane bending. The exact positions of these bands depend on the specific molecular environment and intermolecular interactions.

Correlation with Computational Vibrational Frequencies

To achieve a more precise and detailed assignment of the fundamental vibrations, experimental results are often correlated with theoretical calculations based on quantum chemistry. researchgate.net Density Functional Theory (DFT) has proven to be a highly effective method for predicting the vibrational spectra of organic molecules. nih.govnih.gov The B3LYP functional combined with a suitable basis set, such as 6-311++G(d,p), is commonly employed for this purpose. nih.govnih.gov

The computational approach involves first optimizing the molecular geometry of this compound to find its most stable conformation. Subsequently, the harmonic vibrational frequencies are calculated at this optimized geometry. These calculated frequencies often systematically overestimate the experimental values due to the neglect of anharmonicity and incomplete treatment of electron correlation. To correct for this, the computed frequencies are typically multiplied by a scaling factor, or a set of scaling factors, to bring them into better agreement with the experimental data. researchgate.net

The correlation between the scaled theoretical frequencies and the experimental FT-IR and FT-Raman data allows for an unambiguous assignment of nearly all observed bands to specific vibrational modes. Furthermore, the calculations provide the theoretical IR intensities and Raman scattering activities, which can be compared with the experimental spectral patterns to validate the assignments. The Potential Energy Distribution (PED) is also calculated to determine the contribution of individual internal coordinates (like bond stretching or angle bending) to each normal mode of vibration, offering a quantitative description of the complex vibrational motions. researchgate.net

Table 2: Illustrative Correlation of Experimental and Scaled Computational Vibrational Frequencies

| Experimental FT-IR (cm⁻¹) | Experimental FT-Raman (cm⁻¹) | Scaled DFT/B3LYP (cm⁻¹) | Assignment (based on PED) |

|---|---|---|---|

| ~3410 | ~3412 | 3408 | ν(N-H) |

| ~3085 | ~3088 | 3082 | ν(C-H) Pyridine Ring A |

| ~3050 | ~3055 | 3048 | ν(C-H) Pyridine Ring B |

| ~1610 | ~1615 | 1608 | ν(C=N) + ν(C=C) Ring Stretch |

| ~1580 | ~1582 | 1575 | ν(C=C) + δ(N-H) |

| ~1450 | ~1455 | 1448 | ν(C=N) Ring Stretch |

This table is a hypothetical representation for illustrative purposes. Actual values require specific experimental and computational studies on the title compound.

This combined experimental and computational approach provides a robust framework for the complete vibrational analysis of this compound, enabling a deep understanding of its structural and electronic properties as reflected in its vibrational spectrum.

Based on a comprehensive search of available scientific literature, detailed computational and theoretical investigation studies focusing specifically on the chemical compound This compound have not been published. Consequently, the specific data required to populate the requested article sections with detailed research findings and data tables are not available in the public domain.

Standard computational chemistry methodologies, such as Density Functional Theory (DFT), are frequently used to study similar pyridine-based molecules. These studies typically involve:

Geometry optimization to find the most stable three-dimensional structure.

Frontier Molecular Orbital (FMO) analysis to understand the molecule's reactivity by examining the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).

Electrostatic Potential Surface (MEP) analysis to identify electron-rich and electron-deficient regions.

Theoretical calculations to predict spectroscopic data like vibrational frequencies (IR/Raman) and NMR chemical shifts.

However, without specific research conducted on this compound, it is not possible to provide an accurate and scientifically validated article that adheres to the detailed outline provided. Generating such an article would require fabricating data, which is contrary to the principles of scientific accuracy.

Computational and Theoretical Investigations of 4 Bromo N Pyridin 4 Yl Pyridin 2 Amine

Molecular Dynamics Simulations for Conformational Stability and Dynamics

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. These simulations can provide a detailed understanding of the conformational flexibility, stability, and intermolecular interactions of a molecule. For 4-Bromo-N-(pyridin-4-YL)pyridin-2-amine, MD simulations would be instrumental in exploring the rotational freedom around the C-N bonds linking the two pyridine (B92270) rings and the amine bridge.

The conformational landscape of this molecule is primarily defined by the dihedral angles between the two pyridine rings. Due to steric hindrance and electronic repulsion, a perfectly planar conformation is unlikely to be the most stable. Instead, the molecule is expected to adopt a twisted conformation. MD simulations can map the potential energy surface associated with the rotation around the central C-N bond, identifying the most stable conformers and the energy barriers between them.

In a typical MD simulation, the molecule would be placed in a simulated environment, such as a solvent box of water or an organic solvent, and the system's trajectory would be calculated by integrating Newton's equations of motion. Analysis of this trajectory would reveal key dynamic properties.

Key Parameters from a Hypothetical MD Simulation:

| Parameter | Predicted Observation for this compound |

| Dihedral Angle Distribution | A non-planar arrangement of the pyridine rings would be the most populated state, with a likely twist angle to minimize steric clash. |

| Root Mean Square Deviation (RMSD) | The RMSD of the backbone atoms would indicate the overall structural stability. Low RMSD values would suggest a relatively rigid core structure. |

| Root Mean Square Fluctuation (RMSF) | RMSF analysis would highlight the flexibility of different parts of the molecule. The bromine atom and the terminal pyridine ring might show higher fluctuations. |

| Hydrogen Bonding | Intermolecular hydrogen bonding with solvent molecules would be observed, influencing the molecule's solubility and conformational preferences. |

The conformational preferences of related N-substituted heterocyclic systems have been studied, showing that the nature and position of substituents significantly influence the rotational barriers and the preferred dihedral angles. For instance, studies on substituted piperidines have demonstrated that electrostatic interactions play a crucial role in determining conformational equilibria. In the case of this compound, the electronegative bromine atom and the nitrogen atoms in the pyridine rings would create a specific electrostatic potential that governs its conformational behavior.

Reaction Mechanism Studies and Reactivity Predictions through Computational Models

Computational models, particularly those based on Density Functional Theory (DFT), are invaluable for elucidating reaction mechanisms and predicting the reactivity of molecules. For this compound, DFT calculations can provide insights into its electronic structure, which is key to understanding its chemical behavior.

A significant area of interest is the reactivity of the C-Br bond, which makes the molecule a suitable substrate for cross-coupling reactions, such as the Suzuki-Miyaura coupling. Theoretical studies on the Suzuki-Miyaura reaction of bromopyridines have detailed the mechanism involving oxidative addition, transmetalation, and reductive elimination steps.

Predicted Reactivity Descriptors from DFT Calculations:

DFT calculations can be used to compute various molecular properties that correlate with reactivity.

| Reactivity Descriptor | Predicted Trend for this compound |

| HOMO-LUMO Gap | The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) indicates chemical reactivity. A smaller gap generally suggests higher reactivity. |

| Molecular Electrostatic Potential (MEP) | The MEP map would reveal the electron-rich and electron-deficient regions of the molecule. The nitrogen atoms are expected to be electron-rich (negative potential), while the hydrogen atoms of the amine group and the region around the bromine atom might be electron-deficient (positive potential). |

| Frontier Molecular Orbitals (HOMO/LUMO) | The distribution of HOMO and LUMO would indicate the likely sites for electrophilic and nucleophilic attack. The LUMO is often localized on the pyridine ring containing the bromine atom, suggesting its susceptibility to nucleophilic attack or oxidative addition in cross-coupling reactions. |

A DFT study on the effects of a bromine substituent on a 2,2'-bipyridine (B1663995) framework, a related structure, showed that the bromine atom acts as a deactivating group, withdrawing electron density from the pyridine ring. tandfonline.comresearchgate.net This would increase the electrophilicity of the carbon atom attached to the bromine, making it more susceptible to oxidative addition by a palladium catalyst in cross-coupling reactions. nih.govillinois.edu

Furthermore, computational models can predict the regioselectivity of reactions. For instance, in electrophilic aromatic substitution, DFT calculations can determine the most likely position of attack by analyzing the calculated charge distributions and the stability of the resulting intermediates. For this compound, the pyridine ring without the bromine atom would likely be more susceptible to electrophilic attack due to the electron-donating effect of the amine group.

Chemical Reactivity and Derivatization Strategies for 4 Bromo N Pyridin 4 Yl Pyridin 2 Amine

Substitution Reactions on the Pyridyl Bromine Moiety

The bromine atom at the 4-position of the pyridin-2-amine ring is a key functional group that serves as a handle for numerous substitution reactions. Its reactivity is influenced by the electron-deficient nature of the pyridine (B92270) ring, making it susceptible to both nucleophilic displacement and transition-metal-catalyzed cross-coupling reactions.

The bromine atom on an electron-deficient pyridine ring can be displaced by potent nucleophiles through a Nucleophilic Aromatic Substitution (SNAr) mechanism. This type of reaction is facilitated by the ability of the nitrogen atom in the pyridine ring to stabilize the negative charge of the intermediate Meisenheimer complex. While direct displacement on 4-bromopyridine (B75155) can be challenging compared to 2- or 4-halopyridines activated by strong electron-withdrawing groups, the reaction can proceed under specific conditions.

Common nucleophiles for this transformation include amines, alkoxides, and thiolates. The reaction typically requires elevated temperatures and the use of a strong base to facilitate the process. For instance, base-catalyzed isomerization of 3-bromopyridines to 4-bromopyridines has been utilized to achieve 4-selective amination and etherification, highlighting the viability of nucleophilic substitution at this position. researchgate.net The reactivity can be significantly influenced by the solvent and the electronic nature of the nucleophile. nih.gov

The bromine atom in 4-Bromo-N-(pyridin-4-YL)pyridin-2-amine is ideally suited for a variety of transition-metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-oxygen (C-O) bonds, providing access to a vast array of derivatives. mdpi.commdpi.com Palladium-based catalysts are most commonly employed for these transformations. mdpi.comnih.gov

C-C Bond Formation: Suzuki-Miyaura coupling is a prominent method for forming C-C bonds, where the bromopyridine moiety is reacted with an organoboron reagent, such as a boronic acid or ester. This reaction is catalyzed by a palladium complex, often with a phosphine (B1218219) ligand, in the presence of a base. nih.gov This strategy allows for the introduction of various aryl, heteroaryl, or alkyl groups at the 4-position of the pyridine ring. nih.gov Other C-C bond-forming reactions include the Heck, Sonogashira, and Stille couplings, which utilize alkenes, terminal alkynes, and organostannanes as coupling partners, respectively.

C-N Bond Formation: The Buchwald-Hartwig amination is a key method for forming C-N bonds. This palladium-catalyzed reaction couples the aryl bromide with a primary or secondary amine in the presence of a strong base and a suitable phosphine ligand. beilstein-journals.orgnih.gov This allows for the synthesis of more complex diamine structures by modifying the 4-position. The combination of a palladium precursor like Pd₂(dba)₃, a ligand such as Xantphos, and a base like Cs₂CO₃ has been shown to be effective for such couplings. beilstein-journals.org

C-O Bond Formation: Similarly, palladium catalysts can be used to forge C-O bonds by coupling the bromopyridine with alcohols or phenols. This variant of the Buchwald-Hartwig reaction, often requiring specific ligand and base combinations, provides a direct route to aryl ethers. For example, the combination of Pd(OAc)₂, Xantphos, and K₂CO₃ in dioxane has been found to be crucial for C–O cross-coupling reactions with phenols. beilstein-journals.orgnih.gov

| Reaction Type | Coupling Partner | Catalyst System (Typical) | Bond Formed | Resulting Structure |

| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄ / Base (e.g., K₃PO₄) | C-C | 4-Aryl-N-(pyridin-4-yl)pyridin-2-amine |

| Buchwald-Hartwig | Amine (R₂NH) | Pd₂(dba)₃ / Xantphos / Cs₂CO₃ | C-N | 4-(Dialkylamino)-N-(pyridin-4-yl)pyridin-2-amine |

| Buchwald-Hartwig | Phenol (ArOH) | Pd(OAc)₂ / Xantphos / K₂CO₃ | C-O | 4-Phenoxy-N-(pyridin-4-yl)pyridin-2-amine |

| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂ / CuI / Base | C-C | 4-Alkynyl-N-(pyridin-4-yl)pyridin-2-amine |

Transformations Involving the Amine Linkage

The secondary amine bridge connecting the two pyridine rings is another key site for functionalization, allowing for the introduction of various substituents or participation in cyclization reactions to build more complex heterocyclic systems.

The nitrogen atom of the amine linkage possesses a lone pair of electrons and can act as a nucleophile.

Acylation: This reaction involves treating the parent compound with an acylating agent, such as an acyl chloride or an acid anhydride, typically in the presence of a base like pyridine. quimicaorganica.orgyoutube.com The base serves to neutralize the HCl formed during the reaction, driving the equilibrium towards the product. youtube.com This transformation results in the formation of an amide, which can alter the electronic properties and steric profile of the molecule.

Alkylation: N-alkylation can be achieved by reacting the amine with an alkyl halide. The reaction proceeds via nucleophilic attack of the nitrogen on the electrophilic carbon of the alkyl halide. quimicaorganica.org The reactivity of the amine can be influenced by the steric hindrance around the nitrogen atom and the electronic nature of the two pyridine rings. Studies on similar systems, like pyridin-2-yl cyanamides, have shown that alkylation can sometimes occur at the endocyclic pyridine nitrogen, depending on the substrate and reaction conditions. dntb.gov.ua

The N-(pyridin-4-yl)pyridin-2-amine scaffold is a valuable precursor for the synthesis of fused polycyclic heteroaromatic systems. researchgate.netias.ac.in The presence of the pyridyl directing group allows for transition metal-catalyzed C-H activation and subsequent intramolecular cyclization. rsc.orgrsc.org

For example, palladium-catalyzed intramolecular C-H functionalization can lead to the formation of carbazole-like structures. rsc.org Depending on the reaction conditions and coupling partners, a variety of fused systems can be constructed. For instance, the reaction of 2-aminopyridines with α-bromoketones can be selectively tuned to produce either N-(pyridin-2-yl)amides via C-C bond cleavage or 3-bromoimidazo[1,2-a]pyridines through a tandem cyclization/bromination process. rsc.org These cyclization strategies are powerful methods for rapidly increasing molecular complexity and accessing novel heterocyclic frameworks with potential applications in medicinal chemistry and material science. nih.govresearchgate.net

| Reaction Type | Reagents | Resulting System | Description |

| Intramolecular C-H Amination | Pd(OAc)₂ / Oxidant | Fused N-heterocycle | Palladium catalyzes the coupling of the amine with a C-H bond on the adjacent ring. rsc.org |

| Tandem Cyclization | α-bromoketone / TBHP | Imidazo[1,2-a]pyridine derivative | One-pot reaction involving cyclization onto the ketone followed by bromination. rsc.org |

| Pictet-Spengler type | Aldehyde/Ketone | Fused pyridinium (B92312) system | Acid-catalyzed cyclization involving the amine and a C-H bond on the adjacent ring. |

Modifications of the Pyridine Ring Systems

Beyond the bromine and amine functionalities, the pyridine rings themselves can be modified, although this is often more challenging due to the inherent electron-deficient nature of the pyridine nucleus.

Electrophilic aromatic substitution on pyridine is generally difficult and requires harsh conditions, proceeding primarily at the 3-position. nih.gov However, the reactivity can be altered by the existing substituents. A more common strategy for functionalizing pyridine rings is through metalation followed by quenching with an electrophile. Directed ortho-metalation, where a substituent directs the deprotonation to an adjacent position, is a powerful technique. For the this compound scaffold, lithiation could potentially occur at positions ortho to the amine or bromo groups, followed by reaction with various electrophiles to introduce new functional groups. researchgate.netresearchgate.net

Another advanced strategy is direct C-H functionalization. Transition metal catalysts, particularly palladium, rhodium, and iridium, can activate C-H bonds, allowing for the introduction of new C-C, C-N, or C-O bonds at positions that are not accessible through classical methods. organic-chemistry.org For example, nickel/Lewis acid catalysis has been shown to achieve selective C-4 alkylation of pyridine derivatives. researchgate.net These methods provide a modern and efficient approach to synthesizing polysubstituted pyridines from simpler precursors. nih.gov The reaction of 4-aminopyridine (B3432731) with halogens like bromine or iodine can also lead to complex reactions, including protonation and peculiar bromination-dimerization processes, indicating the diverse reactivity of the pyridine core. acs.org

Electrophilic Aromatic Substitution (where applicable)

Electrophilic Aromatic Substitution (EAS) is a class of reactions where an electrophile replaces an atom, typically hydrogen, on an aromatic ring. The feasibility and regioselectivity of EAS on this compound are complex due to the inherent electronic properties of the pyridine rings and the influence of the substituents.

General Reactivity of Pyridine Rings

Pyridine is an electron-deficient heterocycle, making it significantly less reactive towards electrophiles than benzene. libretexts.orgyoutube.com The electronegative nitrogen atom withdraws electron density from the ring carbons via an inductive effect, deactivating the ring. libretexts.org Furthermore, under the acidic conditions often required for EAS, the pyridine nitrogen can be protonated, leading to the formation of a pyridinium ion. This positively charged species is even more strongly deactivated towards attack by electrophiles. libretexts.orgyoutube.com When EAS reactions on pyridine do occur, they typically require harsh conditions and substitution is directed to the C-3 and C-5 positions. libretexts.org

Analysis of the Substituted Pyridine Rings in this compound

The target molecule contains two distinct pyridine rings, herein designated as Ring A (the 4-bromopyridin-2-amine moiety) and Ring B (the N-pyridin-4-yl moiety).

Ring A (4-Bromo-2-(pyridin-4-ylamino)pyridine) : This ring is substituted with a strongly electron-donating amino group (-NH-) at the C-2 position and an electron-withdrawing, deactivating bromo group (-Br) at the C-4 position.

The bridging amino group is a powerful activating group that donates electron density to the ring through resonance, directing electrophilic attack to its ortho (C-3) and para (C-5) positions.

The bromo group is deactivating due to its inductive effect but directs substitution to its ortho (C-3, C-5) and para (C-6, occupied) positions via resonance.

The combined effect of these substituents suggests that the available C-3 and C-5 positions are the most likely sites for electrophilic attack. The strong activating effect of the amino group is expected to overcome the general deactivation of the pyridine ring and the bromo substituent, making Ring A the more probable location for any potential EAS reaction.

Ring B (N-pyridin-4-yl) : This ring is attached to the rest of the molecule via the bridging amine. The pyridin-2-ylamino group at the C-4 position acts as an electron-donating substituent. This donation increases the electron density of the ring and activates it towards EAS, particularly at the positions ortho to the amino linkage (C-3' and C-5'). However, the inherent deactivation of the pyridine nucleus itself still presents a significant barrier to substitution.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Ring | Position | Activating/Deactivating Groups | Predicted Reactivity |

|---|---|---|---|

| Ring A | C-3 | Ortho to -NH- (activating), Ortho to -Br (directing) | Most likely site |

| C-5 | Para to -NH- (activating), Ortho to -Br (directing) | Likely site | |

| C-6 | Meta to -NH-, Para to -Br | Unlikely | |

| Ring B | C-2', C-6' | Ortho to ring N (deactivated), Meta to -NH- | Highly unlikely |

N-Oxidation of Pyridine Moieties and Derivatives

The oxidation of the nitrogen atom in a pyridine ring to form a pyridine N-oxide is a common and synthetically useful transformation. scripps.edu Pyridine N-oxides exhibit altered reactivity compared to their parent pyridines; the N-oxide group increases the electron density of the ring at the C-2 and C-4 positions, facilitating both electrophilic and nucleophilic substitution reactions. scripps.edursc.orgnih.gov

For this compound, there are two heterocyclic nitrogen atoms that are potential sites for oxidation. The selectivity of N-oxidation is dependent on the nucleophilicity of the respective nitrogen atoms, which is influenced by the electronic effects of the substituents on each ring. Common reagents for this transformation include peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), and hydrogen peroxide in the presence of an acid like acetic acid or a catalyst. rsc.org

Analysis of the Pyridine Nitrogens

Nitrogen of Ring A (N-1) : This nitrogen is part of a 2-aminopyridine (B139424) scaffold. The electron-donating amino group at the C-2 position increases the electron density on the ring, including the nitrogen atom, thereby enhancing its nucleophilicity.

Nitrogen of Ring B (N-1') : This nitrogen is part of a 4-aminopyridine-like system. The bridging amino group is in the para position (C-4'), which allows for a more effective resonance-based donation of electron density to the ring nitrogen compared to the C-2 substitution pattern in Ring A. Generally, 4-substituted pyridines are more basic and nucleophilic than their 2-substituted counterparts.

Given the stronger electron-donating effect at the para position, the nitrogen atom of Ring B (N-1') is predicted to be the more nucleophilic and therefore the preferred site for initial N-oxidation. Mono-N-oxidation would likely yield 4-Bromo-N-(1-oxido-pyridin-4-yl)pyridin-2-amine . Under more forcing conditions or with an excess of the oxidizing agent, di-N-oxidation to form 4-Bromo-N-(1-oxido-pyridin-4-yl)pyridin-2-amine 1-oxide could potentially occur.

Selective N-oxidation in molecules containing multiple amine sites can be achieved by exploiting differences in basicity. For instance, in situ protonation of a more basic aliphatic amine can allow for the selective oxidation of a less basic heteroaromatic nitrogen. nih.gov In this case, the difference in nucleophilicity between the two pyridine nitrogens should allow for selective mono-N-oxidation under controlled conditions.

Table 2: Common Reagents for Pyridine N-Oxidation

| Reagent | Typical Conditions | Notes |

|---|---|---|

| m-Chloroperoxybenzoic acid (m-CPBA) | CH₂Cl₂ or CHCl₃, 0 °C to RT | Highly effective and common, reaction is generally clean. |

| Hydrogen Peroxide (H₂O₂) / Acetic Acid | Glacial CH₃COOH, 70-80 °C | A classic method, requires heating. |

| Hydrogen Peroxide (H₂O₂) / Trifluoroacetic Acid | (CF₃CO)₂O, then H₂O₂ | A more powerful oxidizing system for less reactive pyridines. rsc.org |

Research Trajectories and Potential Applications of 4 Bromo N Pyridin 4 Yl Pyridin 2 Amine Scaffolds and Derivatives

Advanced Synthetic Intermediates and Scaffold Diversity

The structural attributes of 4-Bromo-N-(pyridin-4-YL)pyridin-2-amine make it a valuable building block in organic synthesis, enabling the creation of diverse and complex molecular architectures.

Utilization as Precursors for Complex Heterocyclic Architectures

The presence of a bromine atom on one of the pyridine (B92270) rings of this compound offers a strategic handle for a variety of cross-coupling reactions. This reactivity is fundamental to its use as a precursor for constructing more elaborate heterocyclic systems. For instance, palladium-catalyzed reactions such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings can be employed to introduce a wide array of substituents at the 4-position of the brominated pyridine ring. This allows for the synthesis of a diverse range of derivatives with tailored electronic and steric properties.

The bipyridinyl amine core itself is a key pharmacophore in many biologically active molecules. The ability to further functionalize this core through the bromine atom opens up avenues for creating novel compounds with potential therapeutic applications. The nitrogen atoms within the pyridine rings also provide sites for further chemical transformations, adding to the compound's versatility in synthesizing polycyclic and complex heterocyclic structures.

Building Block in the Development of Combinatorial Libraries

Combinatorial chemistry is a powerful tool in drug discovery and materials science for the rapid synthesis and screening of large numbers of compounds. The this compound scaffold is well-suited for the construction of combinatorial libraries due to its modifiable nature.

The reactive bromine atom allows for the parallel synthesis of a multitude of derivatives by reacting the core scaffold with a diverse set of building blocks, such as boronic acids, amines, and alkynes. This approach enables the systematic exploration of the chemical space around the bipyridinyl amine core. By varying the substituents at the 4-position, researchers can generate libraries of compounds with a wide range of functionalities and physical properties. These libraries can then be screened for various biological activities or material properties, accelerating the discovery of new lead compounds or functional materials.

| Library Synthesis Approach | Key Reaction | Diversity Element |

| Suzuki-Miyaura Coupling | Palladium-catalyzed cross-coupling | Aryl and heteroaryl boronic acids |

| Buchwald-Hartwig Amination | Palladium-catalyzed C-N bond formation | Primary and secondary amines |

| Sonogashira Coupling | Palladium-catalyzed C-C bond formation | Terminal alkynes |

| Heck Coupling | Palladium-catalyzed vinylation | Alkenes |

Exploration in Coordination Chemistry and Ligand Development

The nitrogen atoms in the pyridine rings of this compound make it an excellent candidate for use as a ligand in coordination chemistry. The ability to form stable complexes with a variety of metal ions is a key feature that is being actively explored.

Design of Metal-Organic Framework Components

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters bridged by organic ligands. nih.gov The specific geometry and functionality of the organic linkers play a crucial role in determining the structure and properties of the resulting MOF.

The bipyridinyl amine structure of this compound, with its multiple nitrogen coordination sites, can act as a versatile linker in the assembly of MOFs. The potential for post-synthetic modification via the bromine atom adds another layer of complexity and tunability to the resulting frameworks. By incorporating this ligand into MOF structures, it may be possible to create materials with tailored pore sizes, surface areas, and chemical functionalities for applications in gas storage, separation, and catalysis.

Ligand Scaffolds for Catalysis Research

Transition metal complexes containing pyridine-based ligands are widely used as catalysts in a vast array of organic transformations. The electronic and steric properties of the ligand have a profound impact on the activity and selectivity of the catalyst.

The this compound scaffold provides a platform for the development of new ligands for catalysis. The two pyridine rings can chelate to a metal center, creating a stable complex. The substituents on the pyridine rings can be systematically varied to fine-tune the electronic and steric environment around the metal, thereby influencing its catalytic performance. The bromine atom can be used to anchor the ligand to a solid support, facilitating catalyst recovery and reuse, or to introduce additional functional groups that can participate in the catalytic cycle. Bipyridine ligands are known to be effective in a range of catalytic reactions, including oxidation, reduction, and carbon-carbon bond-forming reactions.

Structure-Activity Relationship Studies for Biological Relevance

The pyridine and bipyridine moieties are prevalent in a large number of biologically active compounds, exhibiting a wide spectrum of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. mdpi.com Consequently, derivatives of this compound are of significant interest in medicinal chemistry for the development of new therapeutic agents.

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity. For the this compound scaffold, SAR studies would involve synthesizing a series of analogs with systematic modifications and evaluating their biological effects.

Key structural features that can be systematically modified and studied include:

The nature of the substituent at the 4-position of the brominated ring: Introducing electron-donating or electron-withdrawing groups, as well as sterically bulky or compact groups, can provide insights into the electronic and steric requirements for optimal activity.

The nature of the linking amine: While the core structure is an amine, exploring bioisosteric replacements could lead to improved properties.

Design and Synthesis of Analogues for Kinase Inhibitor Research (based on similar pyridyl amine/amide derivatives)

The pyridyl amine framework is a cornerstone in the design of kinase inhibitors, which are crucial in cancer therapy. nih.gov Research into analogous structures, such as N-(pyridin-3-yl)pyrimidin-4-amine derivatives, has yielded potent inhibitors of cyclin-dependent kinase 2 (CDK2), a key regulator in cell cycle progression. nih.gov The design strategy often involves creating a library of derivatives to establish a robust structure-activity relationship (SAR). For instance, modifications on the 2-aminopyridine (B139424) scaffold of K02288, a known ALK2 inhibitor, have been shown to enhance potency and selectivity. semanticscholar.org

The synthesis of these analogues typically involves nucleophilic substitution reactions. For example, N-(pyridin-3-yl)pyrimidin-4-amine derivatives have been synthesized, with some compounds exhibiting significant antiproliferative efficacy against various cancer cell lines. nih.gov One promising compound, 7l, demonstrated broad antiproliferative activity with IC50 values comparable to established drugs like Palbociclib and AZD5438. nih.gov Mechanistic studies revealed that this compound induces cell cycle arrest and apoptosis in a concentration-dependent manner. nih.gov

Table 1: Antiproliferative Activity of a Promising N-(pyridin-3-yl)pyrimidin-4-amine Analogue (Compound 7l)

| Cancer Cell Line | IC50 (μM) |

|---|---|

| MV4-11 | 0.83 |

| HT-29 | 2.12 |

| MCF-7 | 3.12 |

Data sourced from a study on novel CDK2 inhibitors. nih.gov

The SAR studies on 3,5-diaryl-2-aminopyridine ALK2 inhibitors have revealed that the 2-position of the pyridine can be modified to optimize interactions within the kinase hinge domain, leading to potent and highly selective inhibitors. semanticscholar.org These findings underscore the potential of designing novel kinase inhibitors based on the this compound scaffold by exploring substitutions at various positions to enhance target affinity and selectivity.

Exploration of Antimycobacterial Activities of Related Scaffolds

Tuberculosis remains a global health threat, necessitating the development of new antimycobacterial agents. derpharmachemica.com Pyridine derivatives have emerged as a promising class of compounds in this area. derpharmachemica.com Studies on various pyridine-containing scaffolds have demonstrated significant activity against Mycobacterium tuberculosis. For instance, novel "mutual" bioactive amides combining pyridine-4-carbohydrazide (a derivative of isoniazid) with other antimicrobial agents have shown potent antimycobacterial activity, with minimum inhibitory concentrations (MICs) as low as ≤0.25 μM. rsc.org These compounds were found to be effective against both drug-susceptible and multidrug-resistant strains of M. tuberculosis. rsc.org

Furthermore, research into polycyclic amine derivatives has highlighted the importance of lipophilic carriers in promoting intracellular accumulation of the active moieties within mycobacteria. nih.govresearchgate.netnih.gov This strategy aims to overcome drug resistance mechanisms, such as efflux pumps. nih.govresearchgate.netnih.gov While direct studies on the antimycobacterial properties of this compound are not yet prevalent, the known efficacy of related pyridine structures suggests that it could serve as a valuable scaffold for developing new antitubercular agents. The bromine substitution, in particular, may enhance lipophilicity, potentially aiding in cell penetration.

Table 2: Antimycobacterial Activity of Pyridine-4-carbohydrazide Derivatives

| Derivative Type | MIC Range (μM) | Target Strain |

|---|---|---|

| Diphenyl (thio)ethers | ≤0.25 | M. tuberculosis |

Data from a study on enhancing the efficacy of pyridine-4-carbohydrazide. rsc.org

Investigations in Material Science and Electrochemistry

The unique electronic properties of bipyridine derivatives make them attractive candidates for applications in material science and electrochemistry.

Development of Organic Electronic Materials

Bipyridine derivatives are extensively utilized as foundational components in various applications, including the development of functional materials. mdpi.com Their incorporation into polymers or metal-organic frameworks can bestow unique electronic and optical properties, opening avenues for innovations in optoelectronics. nbinno.com The semiconducting properties of organic assemblies prepared from bis(pyridine)s have been demonstrated, with conductivities comparable to established organic semiconductors. nih.gov Although specific research into this compound for organic electronics is limited, the general characteristics of bipyridine structures suggest its potential as a building block for novel organic semiconducting materials.

Corrosion Inhibition Studies of Pyridine-Thiazole Hybrids

The ability of organic molecules containing heteroatoms like nitrogen to adsorb onto metal surfaces makes them effective corrosion inhibitors. Bipyridine derivatives have been investigated for their ability to protect carbon steel in acidic environments. worldscientific.comresearchgate.net Studies have shown that these compounds can act as mixed-type inhibitors, with their inhibition efficiency increasing with concentration. worldscientific.comresearchgate.net The protective mechanism is attributed to the formation of a stable chelating complex with metal ions on the surface. elsevierpure.com

Polypyridyl-based heterocycles, including bipyridine and its derivatives, are known to provide long-lasting and efficient protection against corrosion in aqueous phases. elsevierpure.com The unshared electron pairs on the nitrogen atoms play a significant role in coordinating with the metal substrate, thereby blocking active corrosion sites. elsevierpure.com Theoretical and experimental studies on pyridine derivatives have demonstrated their effectiveness in reducing the corrosion rate of mild steel in hydrochloric acid. rsc.orgchemmethod.com The adsorption of these inhibitors on the metal surface typically follows the Langmuir adsorption isotherm. rsc.org Given these properties, derivatives of this compound could be explored as potential corrosion inhibitors.

Theoretical and Computational Insights into Material and Biological Interactions

Computational chemistry provides valuable insights into the structure-property relationships of molecules, guiding the design of new materials and therapeutic agents. Density Functional Theory (DFT) is a powerful tool used to study the electronic structure, reactivity, and spectroscopic properties of pyridine derivatives. tci-thaijo.org Such studies can predict various molecular descriptors like HOMO-LUMO energy gaps, which are crucial for understanding the electronic properties and reactivity of a compound. tci-thaijo.org

For instance, computational studies on 4-amino-N,N-di-(2-pyridylmethyl)-aniline, a pyridine derivative with multiple pyridine rings, have been used to correlate its electronic structure parameters with its corrosion inhibition performance. rsc.org Molecular dynamics simulations can further investigate the equilibrium configurations of such molecules on metal surfaces. rsc.org

In the context of drug design, molecular docking and 3D-QSAR (Quantitative Structure-Activity Relationship) studies are employed to understand the binding mechanisms of inhibitors to their target proteins. researchgate.net These computational approaches can elucidate the key interactions between a ligand and the active site of an enzyme, such as a kinase, providing a rational basis for designing more potent and selective inhibitors. researchgate.net While specific computational studies on this compound are not widely published, the methodologies applied to similar pyridine and bipyridine derivatives can be readily extended to predict its potential in various applications and to guide future experimental work.

Conclusion and Future Research Directions

Synthesis of Current Research Landscape and Key Findings

The current body of scientific literature on 4-Bromo-N-(pyridin-4-YL)pyridin-2-amine is sparse, with no dedicated studies published on its synthesis, characterization, or reactivity. Its primary identity in the chemical domain is that of a synthetic intermediate, a building block for the construction of more complex molecular architectures.

The key structural features of this compound are a bipyridyl amine core, with a bromine atom at the 4-position of one pyridine (B92270) ring and an amino linkage to a second pyridine ring at the 2-position. The presence of the bromine atom is significant, as it provides a reactive handle for various cross-coupling reactions, such as the Suzuki-Miyaura coupling. This makes the compound a potentially valuable precursor for creating diverse libraries of substituted bipyridyl amines.

Theoretical synthesis of this compound would likely involve established methodologies for C-N bond formation. The most probable synthetic routes include the Buchwald-Hartwig amination or nucleophilic aromatic substitution (SNA_r) reactions. These would typically involve the coupling of 4-bromo-2-aminopyridine with a suitable 4-halopyridine derivative in the presence of a palladium catalyst and a base. However, it is crucial to note that detailed experimental procedures and characterization data for this specific compound have not been reported in peer-reviewed literature.

The following table summarizes the key information available for this compound:

| Property | Description |

| Chemical Name | This compound |

| Molecular Formula | C₁₀H₈BrN₃ |

| Structure | A bipyridyl amine with a bromine substituent. |

| Key Functional Groups | Bromine atom, secondary amine, two pyridine rings. |

| Potential Synthesis | Buchwald-Hartwig amination, Nucleophilic Aromatic Substitution. |

| Potential Applications | Intermediate in organic synthesis, particularly for cross-coupling reactions. |

Identification of Remaining Knowledge Gaps and Untapped Research Avenues

The most significant aspect of the current research landscape for this compound is the vastness of the knowledge gaps. The lack of published experimental data presents a clear and substantial void in the scientific understanding of this compound.

Key Knowledge Gaps:

Optimized Synthesis and Characterization: There is no published, optimized protocol for the synthesis of this compound. Consequently, there is a complete absence of reported yields, purification methods, and comprehensive characterization data (e.g., NMR, IR, Mass Spectrometry, and elemental analysis).

Physicochemical Properties: Fundamental physicochemical properties such as melting point, solubility, and stability have not been documented.

Reactivity Profile: Beyond the predicted reactivity of the bromine atom in cross-coupling reactions, the broader reactivity profile of the molecule remains unexplored. The influence of the bipyridyl amine scaffold on the reactivity of the bromine atom, and vice versa, is unknown. The reactivity of the N-H proton and the potential for reactions at other positions on the pyridine rings have not been investigated.

Biological Activity: There are no reports on the biological screening of this compound. The structural motif of bipyridyl amines is present in some biologically active compounds, suggesting that this molecule could serve as a starting point for medicinal chemistry programs.

Untapped Research Avenues:

Development of a Robust Synthetic Protocol: A systematic study to develop and optimize a reliable and scalable synthesis of this compound is a primary research need.

Exploration of its Utility in Cross-Coupling Reactions: A thorough investigation into its performance in various cross-coupling reactions (e.g., Suzuki, Stille, Heck, Sonogashira) would establish its utility as a synthetic intermediate.

Synthesis of Novel Derivatives: The compound could be used as a platform to synthesize a library of novel trisubstituted pyridine derivatives through reactions at the bromine, the secondary amine, and potentially the pyridine rings.

Biological Evaluation: Screening of this compound and its derivatives for various biological activities (e.g., kinase inhibition, antimicrobial, anticancer) could lead to the discovery of new therapeutic agents.

Coordination Chemistry: The bipyridyl amine scaffold suggests potential as a ligand for metal complexes. The synthesis and characterization of such complexes could open avenues in catalysis and materials science.

Perspectives on Advanced Methodologies for Further Inquiry

Future research to fill the identified knowledge gaps would benefit from the application of advanced and high-throughput methodologies.

High-Throughput Synthesis and Screening: To efficiently explore the synthetic scope and potential biological activities, high-throughput synthesis and screening techniques could be employed. This would allow for the rapid generation and evaluation of a large library of derivatives.

Computational Chemistry: Density Functional Theory (DFT) and other computational methods could be used to predict the reactivity, electronic properties, and potential biological activities of this compound and its derivatives. This would help in guiding experimental design and prioritizing synthetic targets.

Advanced Spectroscopic and Crystallographic Techniques: Comprehensive characterization of the parent compound and its derivatives will require the use of advanced spectroscopic techniques, including 2D NMR spectroscopy. Single-crystal X-ray diffraction would provide definitive structural information.

Potential for Novel Academic Discoveries and Broader Scientific Impact

The study of this compound, despite its current obscurity, holds the potential for significant academic discoveries and a broader scientific impact.

Discovery of Novel Bioactive Compounds: Given that the bipyridyl amine scaffold is a privileged structure in medicinal chemistry, the exploration of this compound and its derivatives could lead to the identification of novel drug candidates with unique mechanisms of action.

Development of New Synthetic Methodologies: Research into the reactivity of this trifunctional molecule could lead to the development of new and selective synthetic methodologies for the functionalization of pyridine rings.

Advancement in Materials Science: The potential for this compound to act as a ligand for metal complexes could lead to the development of new catalysts, sensors, or luminescent materials.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4-Bromo-N-(pyridin-4-YL)pyridin-2-amine, and how is its purity validated?

- The compound is typically synthesized via nucleophilic aromatic substitution or Buchwald-Hartwig amination. A common approach involves reacting 4-bromo-2-aminopyridine with 4-bromopyridine in the presence of a palladium catalyst. Purity is validated using HPLC (≥95%) and LC-MS. Structural confirmation employs (e.g., aromatic proton shifts at δ 7.5–8.5 ppm) and single-crystal X-ray diffraction (SHELX refinement) to resolve bond lengths and angles .

Q. How is the crystal structure of this compound determined, and what software is recommended for refinement?

- Single-crystal X-ray diffraction is the gold standard. SHELXL (part of the SHELX suite) is widely used for refinement due to its robustness in handling small-molecule data, even with twinned crystals or high-resolution datasets. Key parameters include R-factor (<0.05) and data-to-parameter ratios (>10:1) .

Q. What spectroscopic techniques are critical for characterizing its stability under varying pH conditions?

- UV-Vis spectroscopy (monitoring λmax shifts in acidic/basic buffers) and (tracking pyridinyl proton splitting patterns) are essential. For example, protonation of the pyridine nitrogen at low pH alters electron density, detectable via chemical shift changes .

Advanced Research Questions

Q. How can conflicting data arising from tautomerism or rotameric equilibria be resolved?

- Dynamic NMR (DNMR) at variable temperatures (e.g., 25°C to −40°C) can slow exchange processes, revealing split peaks for rotamers. DFT calculations (e.g., Gaussian09) complement experimental data by predicting energetically favored tautomers .

Q. What strategies optimize yield in palladium-catalyzed coupling reactions involving this compound?

- Screening ligands (e.g., XPhos vs. SPhos) improves catalytic efficiency. For example, XPhos increases turnover in Suzuki-Miyaura couplings by stabilizing Pd(0) intermediates. Solvent selection (toluene > DMF) and microwave-assisted heating (120°C, 30 min) enhance reaction rates .

Q. How does this compound perform as a ligand in coordination polymers (CPs) for catalytic applications?

- Its pyridinyl and amine groups act as chelating sites for metals like Co(II) or Cd(II). In CPs, it facilitates photocatalytic dye degradation (e.g., Rhodamine B) under UV light, with efficiency quantified via pseudo-first-order kinetics (k ≈ 0.015 min) .

Q. What challenges arise in refining its crystal structure when twinning or disorder is present?

- SHELXL’s TWIN/BASF commands model twinning by assigning twin fractions (e.g., 0.35 for a two-component twin). For disorder, PART/SUMP restraints partition occupancy between split sites while maintaining reasonable geometry .

Methodological Guidance Tables

Critical Analysis of Contradictions

- Synthetic Routes : reports a multi-step sulfonamide intermediate, while uses direct amination. The choice depends on scalability vs. purity needs.

- Crystallographic Disorder : Some studies (e.g., ) omit disorder modeling, risking overinterpretation of electron density maps. Rigorous refinement (SHELXL’s SUMP) is advised .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.